molecular formula C15H19N3O3 B2750035 N-methyl-4-{[1-(prop-2-enoyl)piperidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2361883-71-6

N-methyl-4-{[1-(prop-2-enoyl)piperidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B2750035
CAS No.: 2361883-71-6
M. Wt: 289.335
InChI Key: VNRHTJZYDSSECC-UHFFFAOYSA-N
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Description

N-methyl-4-{[1-(prop-2-enoyl)piperidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a pyridine ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-{[1-(prop-2-enoyl)piperidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 4-piperidone with methylamine to form N-methyl-4-piperidone. This intermediate is then reacted with 2-chloropyridine-3-carboxylic acid under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-{[1-(prop-2-enoyl)piperidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-methyl-4-{[1-(prop-2-enoyl)piperidin-3-yl]oxy}pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-methyl-4-{[1-(prop-2-enoyl)piperidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-piperidone
  • 4-Hydroxy-1-methylpiperidine
  • 2,2,6,6-Tetramethyl-4-piperidone

Uniqueness

N-methyl-4-{[1-(prop-2-enoyl)piperidin-3-yl]oxy}pyridine-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-14(19)18-8-4-5-12(10-18)21-11-6-7-17-13(9-11)15(20)16-2/h3,6-7,9,12H,1,4-5,8,10H2,2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRHTJZYDSSECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2CCCN(C2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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